4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide
Description
4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is a benzamide derivative characterized by:
- A 4-ethyl substituent on the benzene ring.
- A hydroxy group and methyl group at the 2-position of the butyl side chain.
- A methylsulfanyl (SCH₃) moiety at the 4-position of the butyl chain.
Properties
IUPAC Name |
4-ethyl-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-4-12-5-7-13(8-6-12)14(17)16-11-15(2,18)9-10-19-3/h5-8,18H,4,9-11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUURBKIPMHZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-parasitic and anti-cancer properties. This article explores the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.
The synthesis of this compound involves several steps including the formation of the benzamide structure and the introduction of the ethyl and methylsulfanyl groups. The compound's chemical structure is critical for its biological activity, influencing its interaction with various biological targets.
Anti-Parasitic Activity
Research indicates that related compounds in the benzamide series exhibit moderate to potent activity against protozoan parasites. For instance, N-(4-ethylbenzoyl)-2-hydroxybenzamide has shown activity against Toxoplasma gondii and Plasmodium falciparum . The biological evaluation of these compounds often reveals their effectiveness against multiple strains of parasites, suggesting a broad spectrum of anti-parasitic action.
Table 1: Biological Activity Against Protozoan Parasites
| Compound | Target Parasite | Activity Level |
|---|---|---|
| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Toxoplasma gondii | Moderate |
| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Plasmodium falciparum | Significant |
| This compound | TBD | TBD |
Anti-Cancer Activity
The compound's structural features suggest potential interactions with cancer-related pathways. Compounds with similar structures have been evaluated for their antiproliferative activities against various cancer cell lines. For example, benzoylpiperidine derivatives have shown inhibition of cell viability in ovarian cancer cells . This suggests that this compound may also possess similar properties.
Table 2: Anti-Cancer Activity Overview
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Benzoylpiperidine derivative | OVCAR-3 | 31.5 |
| Benzoylpiperidine derivative | COV318 | 43.9 |
| This compound | TBD | TBD |
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications in the chemical structure significantly impact biological activity. For instance, changes to the phenolic ring or the benzoyl moiety can enhance potency or selectivity towards specific targets such as heat shock proteins or enzymes involved in cancer progression . Understanding these relationships is crucial for optimizing the efficacy of this compound.
Case Studies
- Case Study on Anti-Parasitic Efficacy : A study evaluated the efficacy of various benzamide derivatives against T. gondii. The results indicated that structural modifications led to enhanced activity, emphasizing the importance of SAR in drug development .
- Case Study on Cancer Cell Lines : Research on similar compounds demonstrated significant inhibition of growth in ovarian cancer cell lines, supporting further investigation into the potential applications of this compound in oncology .
Scientific Research Applications
Pharmacological Applications
-
Antiparasitic Activity
- Recent studies have indicated that derivatives of benzamides, including compounds similar to 4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide, exhibit significant activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. The structure-activity relationship (SAR) studies have shown that modifications in the benzamide structure can enhance efficacy against these pathogens .
The compound's mechanism of action appears to involve interference with metabolic pathways critical for parasite survival, making it a candidate for further development as an antiparasitic agent.Compound Target Parasite Activity Level 1a T. gondii High 1r P. falciparum Superior -
Potential Anticancer Properties
- Compounds with similar structures have been investigated for their potential anticancer properties. Research indicates that modifications in the side chains can lead to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of benzamides have shown promise in inhibiting tumor growth in preclinical models .
Biochemical Applications
-
Enzyme Inhibition
- The compound's ability to act as an enzyme inhibitor has been explored, particularly concerning enzymes involved in metabolic processes in both humans and pathogens. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications in metabolic disorders .
- Drug Delivery Systems
Material Science Applications
- Polymer Synthesis
Case Studies
-
Case Study on Antiparasitic Activity
- A study published in Nature Communications evaluated the antiparasitic efficacy of various benzamide derivatives against Toxoplasma gondii. The study found that compounds with structural similarities to this compound exhibited significant inhibition of tachyzoite replication, suggesting potential for therapeutic development .
- Case Study on Drug Formulation
Comparison with Similar Compounds
Example Compounds:
- N-(2-nitrophenyl)-4-bromo-benzamide (): Features a bromo substituent at the benzene 4-position and a nitro group on the aniline moiety.
- 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) (): Adds a methoxy group to the nitroaniline ring.
Key Differences :
- The hydroxy and SCH₃ groups could enhance solubility relative to purely aromatic nitro derivatives.
Herbicidal and Agrochemical Derivatives
Example Compound:
- Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (): A herbicidal benzamide with trifluoromethyl and tetrazolyl groups.
Key Differences :
- The herbicidal compound’s trifluoromethyl group increases electrophilicity, critical for enzyme inhibition in weeds.
- The target compound lacks strong electron-withdrawing groups, suggesting divergent biological targets.
Neuroleptic Benzamide Derivatives
Example Compounds:
- Amisulpride, Tiapride, Sulpiride (): Benzamide-based neuroleptics with substituted amino side chains.
| Parameter | Target Compound | Amisulpride |
|---|---|---|
| Benzene Substituent | 4-ethyl | 2-methoxy, 5-aminosulfonyl |
| Side Chain | Hydroxy-butyl-SCH₃ | Ethylpyrrolidinyl |
| Bioactivity | Unknown | Dopamine D2/D3 receptor antagonism |
Key Differences :
- Neuroleptics prioritize sulfonamide or pyrrolidine groups for receptor binding, absent in the target compound.
- The target’s SCH₃ and hydroxy groups may limit blood-brain barrier penetration compared to smaller substituents in neuroleptics.
Sulfamoyl-Containing Benzamides
Example Compounds:
- 4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide ()
- 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide ()
Key Differences :
- Sulfamoyl and heterocyclic groups in –7 enhance hydrogen-bonding and π-stacking , favoring enzyme active-site interactions.
- The target compound’s SCH₃ and ethyl groups may favor lipid-rich environments, suggesting membrane-associated targets.
Research Implications and Gaps
- Structural Analysis : The target compound’s crystallographic data (if available via methods like SHELX ) could clarify conformational preferences.
- Differentiation Challenges : Like neuroleptic benzamides (), subtle structural changes in the target compound may require advanced analytical techniques (e.g., HPLC-MS ) for identification.
- Biological Screening : Prioritize assays for herbicide or neuroleptic activity based on substituent-driven hypotheses (e.g., SCH₃ for glutathione transferase interactions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
